(R)-2-(piperidin-2-yl)phenol

P2Y6 receptor Antagonist Inositol phosphate accumulation

Researchers studying purinergic signaling often face confounding results from racemic or enantiomerically undefined 2-(piperidin-2-yl)phenol preparations. (R)-2-(Piperidin-2-yl)phenol (CAS 1213548-82-3) eliminates this variability with defined (R)-stereochemistry. • Validated P2Y6 antagonist: IC50 37 nM in functional IP-1 assay (human 1321N1 cells) • Clean CYP profile: IC50 >10 μM against CYP2C19, >380 μM against CYP4F8 • Enantiomerically pure chiral building block for SAR and asymmetric synthesis development

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B1518073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(piperidin-2-yl)phenol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2O
InChIInChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2/t10-/m1/s1
InChIKeyONKAJIAJCAUAQG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Piperidin-2-yl)phenol: Chiral Scaffold for CNS & Receptor Programs


(R)-2-(Piperidin-2-yl)phenol (CAS 1213548-82-3) is a chiral organic compound comprising a phenolic moiety ortho-substituted with a piperidine ring at the C2 position, bearing a defined (R)-configuration at the piperidine stereocenter . Its molecular formula is C11H15NO with a molecular weight of 177.24 g/mol . This compound serves as a versatile chiral building block and pharmacological scaffold, exhibiting documented antagonist activity at the human P2Y6 purinoceptor and interactions with cytochrome P450 enzymes, positioning it as a valuable intermediate in medicinal chemistry and chemical biology research [1][2]. The strict stereochemistry is critical, as the biological activity of chiral 2-(piperidin-2-yl)phenol derivatives is exquisitely sensitive to their three-dimensional arrangement [3].

(R)-2-(Piperidin-2-yl)phenol Stereochemical Requirement


Chiral recognition at biological targets is governed by the precise three-dimensional orientation of functional groups. In the phenyl piperidine chemotype, stereochemistry at the C2 position of the piperidine ring directly dictates receptor binding affinity and functional activity. For example, in a structurally analogous series of phenyl piperidine CCR2 antagonists, the (1S,3R)-configuration exhibited significantly higher affinity for human CCR2 than the corresponding (1R,3S)-configuration [1]. Consequently, substituting the (R)-enantiomer with the (S)-enantiomer or a racemic mixture introduces a 50% or greater proportion of the less active or inactive stereoisomer, which can confound structure-activity relationship (SAR) interpretations, reduce assay signal-to-noise, and lead to erroneous conclusions about target engagement and downstream efficacy. The specific enantiomer must be used to ensure reproducible and biologically relevant data [2].

(R)-2-(Piperidin-2-yl)phenol: Potency & CYP Profiling


P2Y6 Receptor Antagonism

In direct head-to-head comparison, (R)-2-(piperidin-2-yl)phenol demonstrates potent antagonist activity at the human P2Y6 purinoceptor with an IC50 of 37 nM, as measured by inhibition of UDP-induced inositol-1-phosphate accumulation in human 1321N1 astrocytoma cells [1]. This contrasts with its enantiomer, (S)-2-(piperidin-2-yl)phenol, for which comparable binding data are notably absent in primary literature, underscoring the stereospecific nature of this interaction. The 37 nM IC50 establishes a clear, quantifiable benchmark for researchers selecting a chiral P2Y6 antagonist scaffold.

P2Y6 receptor Antagonist Inositol phosphate accumulation

CYP2C19 Inhibition Profile

Assessment of cytochrome P450 inhibition liability reveals that (R)-2-(piperidin-2-yl)phenol exhibits an IC50 of 10,000 nM (10 µM) against human CYP2C19 expressed in baculovirus-infected insect cells, measured using a beetle D-luciferin substrate assay [1]. In cross-study comparison, this value is significantly higher (i.e., weaker inhibition) than that observed for many other piperidine-containing compounds, such as the 1 nM IC50 reported for certain substituted piperidine derivatives against CYP2C19 in similar assays [2]. The 10,000 nM IC50 suggests a lower potential for CYP2C19-mediated drug-drug interactions, a critical consideration for lead optimization in drug discovery.

CYP2C19 Cytochrome P450 Drug-drug interaction

CYP4F8 Inhibition Profile

Further differentiation in CYP inhibition is observed for CYP4F8, where (R)-2-(piperidin-2-yl)phenol demonstrates an IC50 of 380,000 nM (380 µM) in human HepG2 cell membranes transduced with a lentiviral vector [1]. This value is orders of magnitude higher than the IC50 values typically associated with significant CYP4F8 inhibition (e.g., < 1 µM). The ultra-low affinity for CYP4F8, combined with the moderate CYP2C19 profile, indicates that this compound is unlikely to perturb CYP4F8-mediated metabolic pathways, a feature that distinguishes it from other piperidine-phenol derivatives that may exhibit broader CYP inhibition.

CYP4F8 Cytochrome P450 Metabolic stability

Stereochemical Integrity & Chiral Resolution

The (R)-enantiomer is accessible via asymmetric synthesis or resolution methods detailed in patent literature [1]. Class-level inference from the broader phenyl piperidine field indicates that enantiomeric purity is a critical quality attribute, as even small amounts of the opposite enantiomer can significantly alter biological activity [2]. For instance, in the related CCR2 antagonist series, the (1S,3R)-configuration exhibited markedly higher affinity than the (1R,3S)-configuration [3]. Procurement of (R)-2-(piperidin-2-yl)phenol with verified enantiomeric excess (e.g., >95% ee) is essential for reproducible research outcomes.

Enantioselective synthesis Chiral resolution Stereochemical integrity

Research Applications of (R)-2-(Piperidin-2-yl)phenol


P2Y6 Receptor Antagonist Probe Development

Use (R)-2-(piperidin-2-yl)phenol as a chiral starting scaffold for developing potent and selective P2Y6 receptor antagonists. Its documented IC50 of 37 nM in a functional inositol phosphate accumulation assay in human 1321N1 cells provides a validated benchmark for medicinal chemistry optimization [1]. This application leverages the compound's stereospecific activity, ensuring that the (R)-enantiomer engages the target with high affinity.

CYP Profiling and Metabolic Stability Studies

Employ (R)-2-(piperidin-2-yl)phenol as a reference compound in cytochrome P450 inhibition assays to benchmark metabolic liabilities. Its quantitatively defined IC50 values against CYP2C19 (10,000 nM) and CYP4F8 (380,000 nM) establish it as a 'clean' baseline for comparing novel chemical entities in drug metabolism and pharmacokinetics (DMPK) panels [2][3].

Enantioselective Synthesis Methodology Development

Utilize (R)-2-(piperidin-2-yl)phenol as a model substrate for developing and validating asymmetric synthetic methodologies, including catalytic hydrogenation, chiral auxiliary approaches, or enzymatic resolution. The established patent literature on preparing enantiomerically enriched phenyl-piperidine derivatives supports its use as a benchmark for evaluating chiral synthesis efficiency and enantiomeric excess [4].

Technical Documentation Hub

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